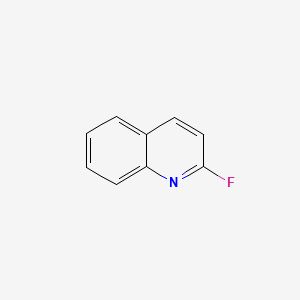

2-Fluoroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEPLDKPYLYCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206729 | |

| Record name | 2-Fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-21-2 | |

| Record name | 2-Fluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Fluoroquinoline from 2-Chloroquinoline: Mechanism, Protocol, and Field-Proven Insights

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of 2-chloroquinoline to 2-fluoroquinoline represents a cornerstone reaction in medicinal chemistry, providing a critical building block for a vast array of therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2][3] This guide offers an in-depth exploration of this synthesis, moving beyond a simple recitation of steps to dissect the underlying principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism. We will examine the causal relationships behind the selection of reagents and conditions, present a detailed and validated experimental protocol, and provide the field-proven insights necessary to troubleshoot and optimize this essential halogen exchange (Halex) reaction.

The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in drug discovery, renowned for its presence in compounds targeting a wide spectrum of diseases, including bacterial infections, cancer, and malaria.[4] The introduction of a fluorine atom, particularly at the 2-position, can profoundly enhance a molecule's therapeutic profile by modulating its metabolic stability, binding affinity, and pharmacokinetic properties.[5] Consequently, the efficient and reliable synthesis of this compound from its readily available chloro-analogue is a reaction of paramount industrial and academic importance.

Dissecting the Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloroquinoline to this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a two-step addition-elimination process.[6][7] Understanding this pathway is critical for rational optimization.

Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction is initiated by the attack of a fluoride anion (F⁻) on the electron-deficient C2 carbon of the quinoline ring. The electron-withdrawing nature of the ring nitrogen atom makes the C2 position particularly susceptible to nucleophilic attack.[8] This initial addition is the slow, rate-determining step as it requires the disruption of the ring's aromaticity to form a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex.[7][9][10]

Step 2: Elimination and Aromatization The unstable Meisenheimer complex rapidly collapses. The excess electron density in the ring expels the chloride leaving group (Cl⁻), thereby restoring the stable aromatic system and forming the final this compound product.[7] While fluoride is typically a poor leaving group in SN2 reactions, the driving force in this step is the powerful thermodynamic favorability of regaining aromaticity.[10]

A Validated Experimental Protocol

This protocol represents a robust and optimized procedure for the synthesis. Each component has been selected to maximize yield and purity while ensuring operational efficiency.

Reagents and Materials

| Reagent/Material | Purpose | Purity/Grade |

| 2-Chloroquinoline | Starting Material | >98% |

| Potassium Fluoride (KF) | Fluoride Source | Spray-dried, Anhydrous |

| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | >99% |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | Anhydrous, >99.8% |

| Toluene | Azeotropic drying agent | Anhydrous |

| Diethyl Ether | Extraction Solvent | ACS Grade |

| Saturated NaCl Solution (Brine) | Aqueous Wash | N/A |

| Anhydrous Magnesium Sulfate | Drying Agent | N/A |

Step-by-Step Methodology

I. Pre-Reaction Setup & Drying (Critical Step):

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2-chloroquinoline (10.0 g, 61.1 mmol), spray-dried potassium fluoride (7.10 g, 122.2 mmol, 2.0 equiv.), and tetrabutylammonium bromide (1.97 g, 6.11 mmol, 0.1 equiv.).

-

Add 100 mL of anhydrous toluene to the flask.

-

Heat the mixture to reflux for 2 hours to azeotropically remove any trace water from the reagents and apparatus. The collected water will be visible in the Dean-Stark trap.

-

After cooling slightly, carefully remove the toluene under reduced pressure using a rotary evaporator. This ensures a completely anhydrous environment for the subsequent reaction.

II. Halogen Exchange (Halex) Reaction: 5. Once the toluene is removed, admit nitrogen or argon to the flask to create an inert atmosphere. 6. Add 100 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask via a cannula or syringe. 7. Equip the flask with a reflux condenser and a thermometer. 8. Heat the reaction mixture to 180-190 °C with vigorous stirring. 9. Monitor the reaction progress by taking small aliquots every 2-3 hours and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

III. Workup and Purification: 10. Allow the reaction mixture to cool to room temperature. 11. Pour the dark mixture into 500 mL of cold deionized water with stirring. 12. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL). 13. Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMSO. 14. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. 15. Purify the crude oil via vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil or low-melting solid.

Field-Proven Insights: The Causality Behind Experimental Choices

A protocol is only as good as the understanding behind it. As a Senior Application Scientist, I emphasize the "why" behind the "how."

-

On the Fluoride Source: While KF is the workhorse reagent, its effectiveness is entirely dependent on its anhydrous state.[11] Water molecules form a tight solvation shell around the small F⁻ ion, drastically reducing its nucleophilicity. The use of spray-dried KF is a field-proven tactic to increase surface area and reactivity.[12] The initial azeotropic distillation step with toluene is not optional; it is a critical prerequisite for success.

-

The Non-Negotiable Role of the Phase-Transfer Catalyst (PTC): This reaction is a solid-liquid heterogeneous mixture. Without a PTC, the reaction rate is limited to the minuscule solubility of KF at the solvent interface. The quaternary ammonium salt (TBAB) acts as a shuttle. Its lipophilic tetrabutyl "arms" pull the [KF₂]⁻ or F⁻ anion into the organic DMSO phase, presenting a "naked," highly reactive fluoride nucleophile directly to the 2-chloroquinoline substrate.[11][13][14] This transforms a surface-limited reaction into a pseudo-homogeneous one, often accelerating the rate by orders of magnitude.[15]

-

Solvent Selection Logic: A polar aprotic solvent is essential. Solvents like DMSO or DMF are ideal because they can dissolve the ionic species but do not form strong hydrogen bonds with the fluoride anion.[16] DMSO is often preferred over DMF for its higher boiling point and superior ability to solvate the cation of the ion pair, further liberating the fluoride anion for attack.[5]

Data Analysis and Product Validation

The successful synthesis of this compound must be confirmed through rigorous analytical techniques.

Expected Yield and Physical Properties

-

Yield: 75-90% (following purification)

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Boiling Point: Approx. 266 °C[17]

-

Melting Point: Approx. 38 °C[17]

Spectroscopic Characterization

| Technique | Expected Data / Key Features |

| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns for the quinoline ring system.[18] |

| ¹⁹F NMR | A single resonance characteristic of an aryl fluoride. |

| ¹³C NMR | A large C-F coupling constant (¹JCF ≈ 240-260 Hz) for the C2 carbon is a definitive indicator of successful fluorination. |

| IR Spec. | A strong absorption band in the 1250-1000 cm⁻¹ region corresponding to the C-F bond stretch.[19] |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated mass of C₉H₆FN (m/z = 147.05). |

Conclusion

The Halex synthesis of this compound from 2-chloroquinoline is a powerful and essential transformation for the pharmaceutical industry. Its success hinges on a solid understanding of the SNAr mechanism and meticulous attention to key experimental parameters. By ensuring strictly anhydrous conditions, employing an effective phase-transfer catalyst, and selecting an appropriate polar aprotic solvent, researchers can reliably and efficiently produce this high-value chemical intermediate, paving the way for the discovery and development of next-generation therapeutics.

References

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link].

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019-02-14). Available at: [Link].

-

Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions - SciSpace. SciSpace by Typeset. Available at: [Link].

-

Halex process - Wikipedia. Wikipedia. Available at: [Link].

-

Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - Frontiers. Frontiers. Available at: [Link].

-

Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy - IJRASET. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link].

-

Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent | Request PDF. ResearchGate. Available at: [Link].

-

Haloselectivity of Heterocycles - Baran Lab. Baran Lab, Scripps Research. Available at: [Link].

-

5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. KPU Pressbooks. Available at: [Link].

-

Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. Available at: [Link].

-

Phase transfer catalysts – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link].

-

Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Available at: [Link].

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link].

-

SNAr reaction mechanism - YouTube. (2020-02-02). YouTube. Available at: [Link].

-

Halex Comparative Reaction - gChem Global. gChem Global. Available at: [Link].

-

Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin - Asian Journal of Advanced Basic Sciences. Asian Journal of Advanced Basic Sciences. Available at: [Link].

-

Fluoroquinolones: Chemistry & Action – A Review - ResearchGate. ResearchGate. Available at: [Link].

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. National Institutes of Health. Available at: [Link].

-

Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Austin Publishing Group. Available at: [Link].

-

Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents - PubMed. National Institutes of Health. Available at: [Link].

-

Quinolones & fluoroquinolones-medicinal chemistry. | PPTX - Slideshare. (2021-06-15). Slideshare. Available at: [Link].

-

Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones - MDPI. MDPI. Available at: [Link].

-

In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. MDPI. Available at: [Link].

-

Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link].

-

Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers - MDPI. MDPI. Available at: [Link].

-

Conventional nucleophilic aromatic substitution with [ 18 F]fluoride - ResearchGate. ResearchGate. Available at: [Link].

-

Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. CRDEEP International Journals. Available at: [Link].

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link].

-

PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? Polish Pharmaceutical Society. Available at: [Link].

-

Development of Two Innovative 96-Microwell-Based Spectrophotometric Assays with High Throughput for Determination of Fluoroquino - MACHINERY. Available at: [Link].

- DE19702282A1 - Catalyst for Halex reactions - Google Patents. Google Patents.

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. National Center for Biotechnology Information. Available at: [Link].

-

Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin - Semantic Scholar. Semantic Scholar. Available at: [Link].

-

Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA - ResearchGate. ResearchGate. Available at: [Link].

-

2-Chloroquinoline - Wikipedia. Wikipedia. Available at: [Link].

Sources

- 1. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinolones & fluoroquinolones-medicinal chemistry. | PPTX [slideshare.net]

- 4. soc.chim.it [soc.chim.it]

- 5. gchemglobal.com [gchemglobal.com]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. baranlab.org [baranlab.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. crdeepjournal.org [crdeepjournal.org]

- 15. ptfarm.pl [ptfarm.pl]

- 16. Halex process - Wikipedia [en.wikipedia.org]

- 17. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]

- 18. ajabs.org [ajabs.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-Fluoroquinoline: A Comprehensive Technical Guide for Scientific Professionals

Introduction: The Strategic Importance of 2-Fluoroquinoline in Modern Chemistry

This compound, identified by the CAS Number 580-21-2 , is a heterocyclic compound that has garnered significant interest within the scientific community.[1][2] Its strategic importance lies in its dual identity: as a fundamental quinoline core, a scaffold prevalent in numerous biologically active molecules, and as an activated fluoroaromatic system, primed for a variety of chemical transformations. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis, reactivity, and potential applications, tailored for researchers, medicinal chemists, and materials scientists.

The quinoline ring system is a cornerstone in the development of therapeutics, most notably the fluoroquinolone class of antibiotics.[3][4] The introduction of a fluorine atom at the 2-position of the quinoline nucleus dramatically influences the molecule's electronic properties. The high electronegativity of fluorine renders the C2 carbon highly electrophilic, making it susceptible to nucleophilic attack. This predictable reactivity profile makes this compound a valuable and versatile building block in the synthesis of more complex molecules with tailored biological or material properties.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 580-21-2 | [1][2] |

| Molecular Formula | C₉H₆FN | [2] |

| Molecular Weight | 147.15 g/mol | [2] |

| Appearance | White to Off-white Solid | [6] |

| Melting Point | Data not available | [6] |

| Boiling Point | Not available | [6] |

| Solubility | No information available | [6] |

| pKa | No information available |

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrational modes for related fluoroquinolone structures include C-F stretching vibrations, typically observed in the 1000-1050 cm⁻¹ region.[7][8] Aromatic C-H stretching is anticipated above 3000 cm⁻¹, and C=C and C=N stretching vibrations from the quinoline ring would appear in the 1400-1650 cm⁻¹ range.[7][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the six protons on the quinoline ring system. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen in the ring.[10][11]

-

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms. The carbon atom bonded to the fluorine (C2) will show a characteristic large coupling constant (¹JCF) and a significant downfield shift due to the electronegativity of fluorine.

-

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 147. The fragmentation pattern would likely involve the loss of HCN or other characteristic fragments from the quinoline ring system.[12][13][14]

Synthesis of this compound: A Representative Protocol

While various methods exist for the synthesis of quinolines and their halogenated derivatives, a common approach involves the cyclization of appropriately substituted anilines. The following is a representative, multi-step synthetic protocol.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol:

-

Step 1: Condensation: 2-Fluoroaniline is reacted with diethyl malonate in the presence of a base such as sodium ethoxide in ethanol under reflux conditions. This condensation reaction forms an intermediate enamine.

-

Step 2: Thermal Cyclization: The intermediate from Step 1 is heated in a high-boiling point solvent, such as Dowtherm A, to induce thermal cyclization, yielding a 4-hydroxy-2-quinolone derivative.

-

Step 3: Chlorination: The resulting quinolone is treated with a halogenating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a chloro group, affording 2-chloroquinoline.

-

Step 4: Halogen Exchange (Halex) Reaction: The final step involves a nucleophilic aromatic substitution where the chlorine atom at the 2-position is displaced by fluoride. This is typically achieved by heating 2-chloroquinoline with a fluoride source, such as potassium fluoride, in a high-boiling aprotic solvent.

Chemical Reactivity: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituent at the 2-position.

Caption: Key reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAAr)

The fluorine atom at the C2 position is an excellent leaving group in nucleophilic aromatic substitution reactions. This position is highly activated towards attack by nucleophiles due to the electron-withdrawing effect of the adjacent nitrogen atom. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the fluoride, providing a straightforward route to a diverse array of 2-substituted quinolines. This reactivity is the cornerstone of its utility as a synthetic building block.[5]

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur preferentially on the electron-rich benzene ring of the quinoline system. The pyridine ring is generally deactivated towards electrophilic attack. The directing influence of the fused pyridine ring typically favors substitution at the C5 and C8 positions.[15][16][17]

Applications in Drug Discovery and Materials Science

The 2-substituted quinoline scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry.

-

Drug Development: Many potent therapeutic agents feature the quinoline core. By using this compound as a starting material, medicinal chemists can efficiently synthesize libraries of novel compounds for screening against a wide range of biological targets, including kinases, proteases, and receptors. The fluorine atom can also be retained in the final molecule to modulate its pharmacokinetic properties, such as metabolic stability and membrane permeability.[3]

-

Materials Science: Quinolone derivatives have shown promise in the development of organic light-emitting diodes (OLEDs) due to their fluorescent properties and thermal stability.[18] this compound can serve as a precursor for the synthesis of novel host and emitter materials for OLEDs. The introduction of different substituents at the 2-position allows for the fine-tuning of the material's photophysical properties, such as emission wavelength and quantum efficiency.[19]

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, it is prudent to handle this compound with the care afforded to other halogenated aromatic heterocycles. The broader class of fluoroquinolone antibiotics is associated with a range of potential adverse effects in humans.[20]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Ingestion and Inhalation: Avoid ingestion and inhalation.

Toxicity Profile:

Specific toxicity data, such as an LD50, for this compound is not available in the public domain. However, related fluoroquinolone compounds have been studied for their acute and chronic toxicity.[21] It is recommended to treat this compound as a potentially hazardous substance until more specific toxicological data becomes available.

Conclusion

This compound is a synthetically versatile building block with significant potential in both medicinal chemistry and materials science. Its well-defined reactivity, centered on nucleophilic substitution at the 2-position, provides a reliable and efficient entry point to a vast chemical space of 2-substituted quinolines. While there are gaps in the publicly available experimental data for some of its fundamental properties, the principles of its chemistry are well-understood, enabling its application in the rational design and synthesis of novel functional molecules. As the demand for new therapeutics and advanced materials continues to grow, the strategic application of key intermediates like this compound will undoubtedly play a crucial role in driving innovation.

References

- Melting Point Determination for the Analysis of Drugs of the Fluoroquinolone Group. (2025, August 6). [Source details not fully available]

- Tang, Q., Chen, F., & Xin, X. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.

- FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. (n.d.). NIT Rourkela.

- Synthesis and spectral characterization of fluoroquinolone-ofloxacin. (n.d.).

- Some pharmacologically important fluoroquinolone drugs. (n.d.).

- This compound. (n.d.). ChemScene.

- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022, August 22). PMC - PubMed Central.

- Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. (n.d.).

- Valorizing fungal diversity for the degradation of fluoroquinolones. (n.d.). PMC - NIH.

- Fluoroquinolones Used in Therapy. (2023, March 13). Encyclopedia.pub.

- SAFETY DATA SHEET. (2024, April 1). Fisher Scientific.

- Safety Data Sheet. (n.d.). [Source details not fully available].

- Fluoroquinolones (and Quinolones)*. (n.d.). Louisiana Department of Health.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

- Estimated theoretical pKa values for the new fluoroquinolones (1FQ to...). (n.d.).

- Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. (n.d.).

- Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. (n.d.). NIH.

- Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. (n.d.).

- This compound. (n.d.). Key Organics.

- mass spectrometric study of some fluoroquinolone drugs using electron ioniz

- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023, September 11). PMC - NIH.

- A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. (n.d.). PubMed.

- Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. (n.d.). PubMed.

- Comparative studies on OLED performances of chloro and fluoro substituted Zn(II) 8-hydroxyquinolinates. (n.d.).

- Degradation of two fluoroquinolone antibiotics photoinduced by Fe(iii)-microalgae suspension in an aqueous solution. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing).

- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.). [Source details not fully available].

- Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. (2025, August 5).

- Fluoroquinolone Drugs. (n.d.). FLUOROQUINOLONE TOXICITY STUDY, NFP.

- 1 H NMR chemical shifts and line widths of the free quinolones... (n.d.).

- Fluoroquinolone drug class upd

- Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. (2020, September 24). Asian Journal of Advanced Basic Sciences.

- Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (n.d.).

- FTIR and XRD investigations of some fluoroquinolones. (2025, August 6).

- Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020, October 19). Semantic Scholar.

- Fluoroquinolones: Safety, Risks, and Side Effects. (2025, April 30). WebMD.

- Chemical shifts (ppm) in 1 H NMR spectra of the complexes. (n.d.).

- Fluoroquinolone Amorphous Polymeric Salts and Dispersions for Veterinary Uses. (n.d.). PMC.

- 1 H-NMR chemical shifts and coupling constants a of the aromatic protons of norfloxacin and the metabolites produced by Microbacterium sp. strain 4N2-2. (n.d.).

- Electrophilic Aromatic Substitution Reactions Made Easy!. (2018, May 9). YouTube.

- Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. (2025, August 6).

- physical and chemical properties of 4-Fluoro-2-hydroxyquinoline. (n.d.). Benchchem.

- Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. (2021, March 7). MDPI.

- Structural Characterization of the Millennial Antibacterial (Fluoro)

- Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (n.d.). NIH.

- 18.1 Electrophilic Aromatic Substitution (EAS Reactions). (2021, March 4). YouTube.

- Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices. (n.d.). PubMed Central.

- Ciprofloxacin. (n.d.). PubChem - NIH.

- Determination of p K a values of fluorocompounds in water using 19 F NMR. (n.d.).

Sources

- 1. chemscene.com [chemscene.com]

- 2. keyorganics.net [keyorganics.net]

- 3. researchgate.net [researchgate.net]

- 4. ldh.la.gov [ldh.la.gov]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemistryjournal.in [chemistryjournal.in]

- 8. ajabs.org [ajabs.org]

- 9. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 10. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. waters.com [waters.com]

- 14. waters.com [waters.com]

- 15. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]

- 21. pccarx.com [pccarx.com]

Physical and chemical properties of 2-Fluoroquinoline

An In-Depth Technical Guide to 2-Fluoroquinoline: Properties, Synthesis, and Applications

Introduction

Quinolone derivatives represent a cornerstone in the architecture of synthetic antibacterial agents, with the introduction of fluorine atoms marking a significant leap forward in developing broad-spectrum antibiotics known as fluoroquinolones.[1][2] These compounds are renowned for their potent activity, favorable pharmacokinetic profiles, and broad utility against a range of infections.[3][4] this compound (CAS No. 580-21-2) is a fundamental heterocyclic compound within this class. Its strategic importance lies in its role as a key building block and molecular scaffold for the synthesis of more complex, biologically active molecules. The presence and position of the fluorine atom are critical, as fluorine substitution is known to enhance metabolic stability, modulate lipophilicity, and improve bioavailability in drug candidates.[5]

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of the physical and chemical properties of this compound, explores its synthesis and reactivity, and discusses its applications, particularly in the context of medicinal chemistry and drug discovery.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. These properties dictate its behavior in chemical reactions and biological systems.

General and Physical Properties

The foundational properties of this compound are summarized in the table below. This data is critical for handling, characterization, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 580-21-2 | [6][7][8][] |

| Molecular Formula | C₉H₆FN | [6][7][] |

| Molecular Weight | 147.15 g/mol | [6][7][] |

| Appearance | Solid, White to Off-white (typical) | [10] |

| Boiling Point | 241.9 °C at 760 mmHg | [6] |

| Density | 1.216 g/cm³ | [6] |

| Flash Point | 100.1 °C | [6] |

| InChI Key | NLEPLDKPYLYCSY-UHFFFAOYSA-N | [6][] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)F | [6][] |

Molecular Structure

The structure of this compound consists of a quinoline bicyclic system with a fluorine atom substituted at the C2 position.

Caption: Molecular Structure of this compound.

Solubility Profile

The solubility of fluoroquinolones is a critical parameter influencing their bioavailability and formulation. Generally, these compounds are zwitterionic and exhibit a characteristic "U"-shaped pH-solubility profile.[11] They are poorly soluble in water at a neutral pH (approximately 6 to 8) but demonstrate significantly higher solubility in acidic (pH < 5) and alkaline (pH > 10) conditions.[3][11][12][13] This behavior is due to the protonation of the basic amine and deprotonation of the carboxylic acid group at different pH values. While specific data for this compound is not widely published, it is expected to follow this trend, a crucial consideration for its use in biological assays and as a precursor for drug candidates.

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of structure and purity.

| Spectroscopy Type | Expected Characteristics | Reference(s) |

| ¹⁹F NMR | A characteristic signal in the ¹⁹F NMR spectrum confirming the presence of the fluorine atom. The chemical shift provides information about its electronic environment. | |

| ¹H NMR | A complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the six protons on the quinoline ring system. The coupling constants would reveal the substitution pattern. | [14] |

| ¹³C NMR | Nine distinct signals for the carbon atoms of the quinoline ring. The carbon atom bonded to fluorine (C2) would show a large one-bond C-F coupling constant. | [15] |

| Infrared (IR) | Characteristic absorption bands for C=C and C=N stretching in the aromatic system (approx. 1500-1620 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), and a strong C-F stretching band (approx. 1100-1300 cm⁻¹). | [16][15] |

| Mass Spec. (MS) | A molecular ion peak [M]⁺ corresponding to its exact mass (147.0484 g/mol ). | [17] |

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring, further modulated by the highly electronegative fluorine atom at the C2 position.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C2 position is an excellent leaving group, making this position highly susceptible to nucleophilic attack. This is a primary pathway for functionalizing the molecule, allowing for the introduction of various substituents (e.g., amines, alkoxides, thiols) to build more complex derivatives. This reactivity is central to its utility as a synthetic intermediate.

-

Electrophilic Aromatic Substitution (SₑAr): Electrophilic attack (e.g., nitration, halogenation) is expected to occur preferentially on the benzene ring, typically at the C5 and C8 positions, which are activated by the fused pyridine ring. The precise regioselectivity can be influenced by reaction conditions.

-

Modification of the Nitrogen Atom: The lone pair of electrons on the quinoline nitrogen allows for reactions such as N-alkylation or N-oxidation, providing another handle for structural modification.

The quinoline scaffold itself is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it via these reactions is key to its role in drug discovery.[18]

Synthesis and Analysis

The synthesis of quinolone and fluoroquinolone derivatives has been extensively studied, with several established methods available.

Conceptual Synthesis Pathway

A common and versatile method for synthesizing the quinoline core is the Friedländer annulation . This reaction typically involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. For this compound, a plausible synthetic route could involve the reaction of 2-aminobenzaldehyde with a fluorinated two-carbon component under acidic or basic conditions.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis of a Fluoroquinolone Derivative

While a specific protocol for this compound is not detailed in the provided results, the synthesis of its derivatives often follows established medicinal chemistry procedures. The following is a representative protocol for the N-acylation of a fluoroquinolone core, illustrating a common derivatization step.[19]

Objective: To synthesize an N-acyl derivative from a fluoroquinolone containing a secondary amine (e.g., a piperazine ring, common in many antibacterial agents).

Materials:

-

Fluoroquinolone precursor (1.0 eq)

-

Acyl chloride or acid anhydride (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the fluoroquinolone precursor in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add the base (TEA or DIPEA) to the solution and stir for 10 minutes. The base acts as a scavenger for the HCl generated during the reaction.

-

Addition of Acylating Agent: Add the acyl chloride or anhydride dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.

-

Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR spectroscopy.

Applications in Research and Drug Development

This compound is primarily valued as a scaffold in medicinal chemistry. The broader class of fluoroquinolones are potent antibacterial agents that function by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication and transcription.[3][4][20][21] This mechanism leads to rapid bacterial cell death.

The applications of this compound in drug discovery include:

-

Scaffold for Antibacterial Agents: It serves as a starting point for creating novel fluoroquinolone antibiotics. Modifications at various positions on the quinoline ring can enhance potency, expand the spectrum of activity against resistant strains, and improve pharmacokinetic properties.[4][18]

-

Development of Anticancer Agents: The quinolone core is not limited to antibacterial activity. Certain derivatives have shown significant antiproliferative effects and are being investigated as potential anticancer agents, often by targeting human topoisomerase enzymes.[22][23]

-

Probes for Biological Systems: Fluorinated molecules are valuable tools in biochemical and pharmacological research. The ¹⁹F nucleus provides a clean spectroscopic handle for NMR-based studies of drug-target interactions.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[10][24]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[24]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[24]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[10]

While specific toxicity data for this compound is limited, the general class of fluoroquinolones can be associated with hypersensitivity reactions and other adverse effects, warranting careful handling.[25][26][27]

Conclusion

This compound is a chemically versatile and pharmaceutically relevant molecule. Its value is rooted in the privileged nature of the quinolone scaffold, enhanced by the strategic placement of a fluorine atom that confers desirable properties for drug development. A comprehensive grasp of its physical properties, spectroscopic signatures, and chemical reactivity is indispensable for any scientist aiming to leverage this compound in the synthesis of novel therapeutics. From its characteristic pH-dependent solubility to its susceptibility to nucleophilic substitution, the properties of this compound offer a rich platform for the design and creation of next-generation antibacterial and anticancer agents.

References

-

National Institutes of Health (NIH). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. [Link]

-

ResearchGate. Mechanism for the synthesis of this compound. [Link]

-

National Institutes of Health (NIH). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. [Link]

-

Louisiana Department of Health. Fluoroquinolones (and Quinolones). [Link]

-

ResearchGate. Ionization equilibria of fluoroquinolones in aqueous solutions. [Link]

-

Regulations.gov. Aqueous solubilities of some variously substituted quinolone antimicrobials. [Link]

-

ResearchGate. Some pharmacologically important fluoroquinolone drugs. [Link]

-

SpectraBase. This compound - Optional[19F NMR] - Chemical Shifts. [Link]

-

FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. flu-ant.pdf. [Link]

-

National Institutes of Health (NIH). Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. [Link]

-

MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. [Link]

-

National Institutes of Health (NIH). Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. [Link]

-

Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [Link]

-

National Genomics Data Center (CNCB-NGDC). NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. [Link]

-

PubMed Central. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. [Link]

-

Scilit. Hypersensitivity reactions to fluoroquinolones. [Link]

-

MDPI. Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. [Link]

-

YouTube. Fluoroquinolones | 2nd vs 3rd vs 4th Generation | Targets, Mechanism of Action. [Link]

-

National Institutes of Health (NIH). Fluoroquinolone antimicrobial drugs. [Link]

-

ResearchGate. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. [Link]

-

MDPI. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. keyorganics.net [keyorganics.net]

- 8. chemscene.com [chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. ldh.la.gov [ldh.la.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 17. spectrabase.com [spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Fluoroquinolone antimicrobial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. fishersci.com [fishersci.com]

- 25. Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pccarx.com [pccarx.com]

- 27. scilit.com [scilit.com]

Navigating the Solvent Landscape: A Technical Guide to the Organic Solubility of 2-Fluoroquinoline

Introduction: The Significance of 2-Fluoroquinoline in Modern Research

This compound, a halogenated derivative of the quinoline scaffold, is a molecule of significant interest in contemporary chemical and pharmaceutical research. The quinoline ring system is a foundational structural motif in a vast array of biologically active compounds, including antimalarial agents, antibacterials, and anticancer drugs. The introduction of a fluorine atom at the 2-position can profoundly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. Consequently, understanding the solubility of this compound in organic solvents is a critical prerequisite for its effective utilization in organic synthesis, drug formulation, and various screening assays. This guide provides an in-depth exploration of the principles governing the solubility of this compound, offers practical methodologies for its experimental determination, and discusses the implications of its solubility profile in a research and development context.

Theoretical Framework: Predicting the Solubility of this compound

The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a compound in a given solvent. This principle is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in an organic solvent is primarily dictated by a balance of several factors:

-

Polarity: Quinoline itself is a polar molecule due to the presence of the nitrogen atom, which imparts a dipole moment. The addition of a highly electronegative fluorine atom at the 2-position further enhances the molecule's polarity. Therefore, this compound is expected to exhibit favorable solubility in polar organic solvents.

-

Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. This suggests that it will have a degree of solubility in protic solvents (e.g., alcohols) that can donate a hydrogen bond.

-

Van der Waals Forces: As an aromatic compound, this compound has a significant nonpolar surface area, allowing for van der Waals interactions. This contributes to its solubility in nonpolar organic solvents, although to a lesser extent than in polar solvents.

Based on these principles, it can be predicted that this compound will be readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in polar protic solvents like ethanol and methanol. Its solubility is expected to be lower in nonpolar solvents like hexane.

Illustrative Solubility Data for a Halo-Substituted Quinoline

While specific quantitative solubility data for this compound is not extensively available in the public domain, the solubility of a related compound, 4,7-dichloroquinoline, in various organic solvents has been reported and is presented below as an illustrative example.[1] This data provides valuable insight into how a halo-substituted quinoline behaves in different solvent systems.

| Solvent | Temperature (°C) | Molar Solubility (mol·L⁻¹) |

| Ethanol | 25 | 0.045 |

| 40 | 0.082 | |

| 60 | 0.185 | |

| Tetrahydrofuran | 25 | 0.251 |

| 40 | 0.428 | |

| 60 | 0.865 | |

| Acetonitrile | 25 | 0.068 |

| 40 | 0.115 | |

| 60 | 0.243 | |

| Acetone | 25 | 0.138 |

| 40 | 0.231 | |

| 60 | 0.472 |

Data for 4,7-dichloroquinoline, presented as an example for a halo-quinoline.[1]

Experimental Determination of this compound Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following is a detailed protocol for determining the solubility of this compound in an organic solvent of interest.

Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that the solution reaches equilibrium at saturation.

-

Place the sealed container in a constant temperature shaker or incubator. The temperature should be precisely controlled and recorded.

-

Agitate the mixture for a sufficient period to allow for equilibration. A typical duration is 24-48 hours, although the exact time may need to be determined empirically.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the withdrawn solution through a syringe filter (e.g., a 0.22 µm PTFE filter) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Workflow for Solubility Determination

Sources

A Comprehensive Spectroscopic Guide to 2-Fluoroquinoline: Elucidating Molecular Structure through NMR, IR, and MS

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Fluoroquinoline, a key heterocyclic compound relevant in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights into nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization. We will explore not only the spectral data itself but also the causality behind the experimental choices and the logic of spectral interpretation, ensuring a robust and validated understanding of the molecule's structural identity.

Introduction: The Significance of this compound

This compound is a fluorinated derivative of quinoline. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably the fluoroquinolone class of antibiotics. The introduction of a fluorine atom at the 2-position significantly alters the electronic properties of the heterocyclic ring, influencing its reactivity, metabolic stability, and potential biological interactions.[1] Accurate and unambiguous structural confirmation is therefore paramount, and this is achieved through a synergistic application of modern spectroscopic techniques. This guide details the expected spectral signatures of this compound and provides the procedural framework for their acquisition and interpretation.

First, we visualize the molecule's structure, which serves as the basis for all subsequent spectral assignments.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Fluoroquinoline

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Fluoroquinoline, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical principles governing the spectral features, including the profound influence of the fluorine substituent on chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals, providing both a detailed interpretation of the NMR data and a practical, field-proven protocol for its acquisition.

Introduction: The Significance of this compound and the Role of NMR

Quinoline and its derivatives are heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules and functional materials.[1] The introduction of a fluorine atom at the 2-position of the quinoline ring system dramatically alters its electronic properties, and consequently, its biological activity and chemical reactivity. Fluorine's high electronegativity and its ability to participate in hydrogen bonding can significantly impact drug-receptor interactions and metabolic stability.[2]

Understanding the precise molecular structure and electronic environment of this compound is paramount for rational drug design and the development of novel materials. NMR spectroscopy serves as the primary tool for this purpose, offering a non-destructive method to elucidate the connectivity of atoms and the subtle electronic nuances within the molecule. This guide will provide a detailed roadmap for interpreting the ¹H and ¹³C NMR spectra of this compound, with a particular focus on the diagnostic spectral signatures imparted by the fluorine atom.

Theoretical Framework: Predicting the NMR Spectra of this compound

The interpretation of NMR spectra begins with a theoretical prediction of chemical shifts and coupling patterns based on fundamental principles of organic chemistry and spectroscopy.

The Influence of the Fluorine Substituent

The fluorine atom at the C2 position is a strongly electron-withdrawing group. This has two major consequences for the NMR spectra:

-

Inductive Effect: Fluorine's high electronegativity withdraws electron density from the quinoline ring system, particularly from the adjacent C2 and neighboring atoms. This deshielding effect generally leads to downfield shifts (higher ppm values) for nearby nuclei.[3]

-

Through-Bond Coupling (J-coupling): The ¹⁹F nucleus has a spin of I = ½, similar to ¹H. This allows it to couple with other NMR-active nuclei, such as ¹H and ¹³C, through the bonding network. This coupling provides invaluable structural information, as the magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region. The fluorine substituent will induce significant changes in the chemical shifts of the protons on the pyridine ring (H3 and H4) and to a lesser extent, the protons on the benzene ring.

Key Predicted Features:

-

H3 and H4: These protons will be the most affected by the fluorine at C2. H3 will experience a strong through-space and through-bond deshielding effect, shifting it downfield. Furthermore, it will exhibit a characteristic doublet splitting due to coupling with the ¹⁹F nucleus (³JHF). H4 will also be shifted downfield and will appear as a doublet due to coupling with H3 (³JHH).

-

Benzene Ring Protons (H5, H6, H7, H8): These protons will be less affected by the fluorine substituent. Their chemical shifts will be similar to those in unsubstituted quinoline, though minor shifts can be expected. The coupling patterns will be complex, arising from ortho (³JHH), meta (⁴JHH), and para (⁵JHH) couplings.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a detailed map of the carbon framework. The fluorine atom will have a dramatic effect on the chemical shifts of the carbon atoms, particularly those in close proximity.

Key Predicted Features:

-

C2: This carbon, directly bonded to the fluorine atom, will exhibit a very large one-bond carbon-fluorine coupling constant (¹JCF). Its chemical shift will be significantly downfield due to the strong deshielding effect of the fluorine.

-

C3 and C4: These carbons will show smaller, two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine, respectively. Their chemical shifts will also be influenced by the electron-withdrawing nature of the substituent.

-

Other Aromatic Carbons: The remaining carbon signals will be less affected by the fluorine, but subtle shifts and smaller long-range C-F couplings may be observable, providing further structural confirmation.

Spectral Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are based on the analysis of related substituted quinolines and general principles of NMR spectroscopy.[5][6]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.2 - 7.5 | dd | ³JHF ≈ 8-10, ³JHH ≈ 5 |

| H-4 | 8.0 - 8.3 | d | ³JHH ≈ 8-9 |

| H-5 | 7.7 - 7.9 | d | ³JHH ≈ 8-9 |

| H-6 | 7.5 - 7.7 | ddd | ³JHH ≈ 7-8, ³JHH ≈ 7-8, ⁴JHH ≈ 1-2 |

| H-7 | 7.6 - 7.8 | ddd | ³JHH ≈ 7-8, ³JHH ≈ 7-8, ⁴JHH ≈ 1-2 |

| H-8 | 8.0 - 8.2 | d | ³JHH ≈ 8-9 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (JCF, Hz) |

| C-2 | 160 - 165 | ¹JCF ≈ 240-260 |

| C-3 | 110 - 115 | ²JCF ≈ 35-45 |

| C-4 | 138 - 142 | ³JCF ≈ 10-15 |

| C-4a | 127 - 130 | ⁴JCF ≈ 2-4 |

| C-5 | 128 - 131 | |

| C-6 | 126 - 129 | |

| C-7 | 129 - 132 | |

| C-8 | 127 - 130 | |

| C-8a | 147 - 150 | ³JCF ≈ 5-8 |

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[5] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[5]

Instrument Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

-

Insert Sample: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Standard ¹H Pulse Program: Select a standard one-pulse ¹H acquisition experiment.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: Use an acquisition time of at least 2-3 seconds to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Acquisition:

-

Pulse Program: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 2 seconds.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) will be required to obtain a good spectrum.

-

-

Data Processing: Similar to ¹H NMR, process the FID with a Fourier transform, phasing, and baseline correction. An exponential multiplication with a line broadening of 1-2 Hz can be applied to improve the signal-to-noise ratio.

Visualizing the Analysis Workflow

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR spectral analysis.

Caption: Molecular structure and atom numbering of this compound.

Caption: Workflow for the NMR spectral analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides a wealth of information crucial for its characterization and for understanding its chemical properties. The presence of the fluorine atom at the 2-position serves as a powerful diagnostic tool, inducing characteristic downfield shifts and observable J-couplings that facilitate unambiguous structural assignment. By following the detailed experimental protocol and interpretive guidelines presented in this guide, researchers can confidently acquire and analyze high-quality NMR data for this compound and its derivatives, accelerating research and development in their respective fields.

References

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

-

DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. ResearchGate. Available at: [Link]

-

Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. HETEROCYCLES. Available at: [Link]

-

Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry. Available at: [Link]

-

An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

-

The Effect of Fluorine in 1H NMR. Reddit. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Fluoroquinoline

This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation pattern of 2-Fluoroquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of mass spectrometry with fragmentation behaviors of analogous chemical structures to offer a predictive yet robust analysis.

Introduction: The Significance of Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for elucidating molecular structures. Under the high-energy conditions of electron ionization (EI), a molecule not only ionizes to form a molecular ion (M•+) but also fragments into smaller, charged species. This fragmentation is not random; it follows predictable pathways governed by the molecule's inherent chemical stability, bond strengths, and the ability to form stable cationic or radical species. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For a molecule like this compound (C₉H₆FN), understanding its fragmentation is crucial. As a halogenated heterocyclic aromatic compound, its fragmentation pattern provides key insights for its identification in complex matrices, such as in metabolite identification studies or environmental sample analysis. The quinoline core is a prevalent scaffold in numerous pharmaceuticals, making the characterization of its derivatives a vital aspect of drug discovery and development.[1]

Predicted Electron Ionization Mass Spectrum of this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, we can predict its fragmentation with a high degree of confidence by examining the known fragmentation of quinoline, halogenated aromatics, and substituted quinolines.

The molecular weight of this compound is 147.15 g/mol . The molecular ion peak (M•+) is therefore expected at m/z 147 . Aromatic systems like quinoline are known to produce a prominent molecular ion peak due to their stability.[2]

Table 1: Predicted Key Fragment Ions for this compound

| m/z | Proposed Ion Structure | Proposed Neutral Loss | Significance |

| 147 | [C₉H₆FN]•+ | - | Molecular Ion (M•+) |

| 120 | [C₉H₆N]+ | •F | Loss of Fluorine Radical |

| 119 | [C₉H₅N]•+ | HF | Loss of Hydrogen Fluoride |

| 93 | [C₈H₅]•+ | HCN from m/z 120 | Ring Contraction |

| 77 | [C₆H₅]+ | C₂H₂ from m/z 103 (not listed) | Aromatic Fragment |

Core Fragmentation Pathways

The fragmentation of this compound is anticipated to be dominated by processes that lead to stable aromatic cations. The presence of the electronegative fluorine atom and the nitrogen-containing heterocyclic ring are the primary drivers of the fragmentation pathways.

Pathway A: Loss of the Fluorine Substituent

The C-F bond is strong, but upon ionization, the loss of a fluorine radical (•F, 19 Da) or a neutral hydrogen fluoride molecule (HF, 20 Da) are common fragmentation channels for fluoroaromatic compounds.[3][4]

-

Loss of a Fluorine Radical: Cleavage of the C-F bond would result in a quinolinyl cation at m/z 127 ([M-F]+). However, given the high stability of the quinoline ring, this may not be the most dominant initial fragmentation. A more likely scenario involves the loss of a fluorine radical from the molecular ion, leading to an ion at m/z 128 . This is analogous to the observed loss of a chlorine radical in 2-chloroquinoline, which shows a prominent [M-Cl]+ peak.[5]

-

Loss of Hydrogen Fluoride (HF): The elimination of HF is a characteristic fragmentation for many fluorine-containing organic compounds. This pathway often involves a rearrangement where a hydrogen atom, likely from an adjacent carbon, is transferred to the fluorine atom prior to elimination. This would result in a dehydro-quinoline radical cation at m/z 127 .

Pathway B: Fragmentation of the Quinoline Ring

The fundamental fragmentation of the quinoline ring system itself is a well-documented process, primarily involving the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[1] This pathway typically follows an initial fragmentation, such as the loss of the fluorine substituent.

-

Loss of HCN from the [M-F]•+ Ion: Following the initial loss of a fluorine radical to form the ion at m/z 128, the subsequent expulsion of HCN is highly probable. This would lead to the formation of an indenyl-like cation at m/z 101 .

-

Loss of HCN from the Molecular Ion: While less common as an initial step for substituted quinolines, direct loss of HCN from the molecular ion could occur, yielding a fragment at m/z 120 .

Visualization of Predicted Fragmentation Pathways

The following diagrams illustrate the proposed primary fragmentation pathways for this compound under electron ionization.

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Objective: To acquire the electron ionization mass spectrum of this compound and identify its characteristic fragment ions.

Materials:

-

This compound standard (high purity)

-

Suitable solvent (e.g., Dichloromethane or Methanol, GC grade)

-

GC-MS system equipped with an electron ionization source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

-

Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

-

-

GC-MS Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in splitless mode at 250 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Scan Rate: 2 scans/second.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and the mass spectra across the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern.

-

Utilize spectral libraries (e.g., NIST) to search for matches, though a match for this specific compound may not be present.

-

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectral fragmentation of this compound is predicted to be characterized by a stable molecular ion at m/z 147, with primary fragmentation pathways involving the loss of a fluorine radical (to m/z 128) or hydrogen fluoride (to m/z 127). Subsequent fragmentation of the quinoline ring, primarily through the loss of HCN, will lead to further characteristic ions. This in-depth guide provides a robust framework for the identification and structural elucidation of this compound and related compounds, serving as a valuable resource for researchers in analytical chemistry and drug development. The provided experimental protocol offers a clear path to the empirical validation of these predictions.

References

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

- Schröder, D., Oref, I., Hrušák, J., Weiske, T., Nikitin, E. E., Zummack, W., & Schwarz, H. (1999). Revisiting the Mechanism of the Unimolecular Fragmentation of Protonated Fluorobenzene. The Journal of Physical Chemistry A, 103(23), 4609-4620.

- Harrison, A. G., & Lin, P. H. (1975). The chemical ionization mass spectra of fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1320.

-

Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources